N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester
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Overview
Description
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is a synthetic compound commonly used in organic chemistry. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenolysis (catalytic hydrogenation) or acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used as a catalyst for the removal of the benzyloxycarbonyl group.
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is often used to cleave the tert-butyl ester group.
Major Products Formed
Free Amino Acid: Hydrolysis of the ester and deprotection of the benzyloxycarbonyl group yield the free amino acid.
Carboxylic Acid: Hydrolysis of the ester bond results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is used in the conjugation of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. The tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-alanine tert-Butyl Ester: Similar structure but with L-alanine instead of D-alanine.
N-Benzyloxycarbonyl-3-phenylpropylamine: Lacks the alanine moiety and tert-butyl ester group.
Uniqueness
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is unique due to its specific stereochemistry (D-alanine) and the presence of both benzyloxycarbonyl and tert-butyl ester protecting groups. This combination provides stability and reactivity, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
benzyl 2-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVSRTMPQCZFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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